N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine
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Description
“N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine” is a chemical compound with the CAS Number: 1019130-43-8 . It has a molecular weight of 181.28 . The IUPAC name for this compound is N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-propanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19N3/c1-8-10(6-5-7-11-3)9(2)13(4)12-8/h11H,5-7H2,1-4H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Scientific Research Applications
Bioactive Compound Synthesis
N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine and its derivatives have been investigated for their potential in synthesizing bioactive compounds. Titi et al. (2020) explored the synthesis of pyrazole derivatives, revealing their structures through various spectroscopic methods and X-ray crystallography. These compounds demonstrated biological activity against breast cancer and microbes, suggesting their role as significant pharmacophore sites (Titi et al., 2020).
Coordination Chemistry and Catalytic Activity
The compound and its related structures have been utilized in the formation of cobalt(II) complexes, showing various coordination geometries and exhibiting catalytic activity. Choi et al. (2015) synthesized a series of Co(II) chloride complexes with derivatives of this compound, which displayed potential in polymerizing methyl methacrylate to produce poly(methylmethacrylate) with significant molecular weight and polydispersity index (Choi et al., 2015).
Corrosion Inhibition
Certain derivatives of the compound have been researched for their corrosion inhibition properties. Chetouani et al. (2005) examined the inhibitory effect of synthesized bipyrazole compounds, closely related to the structure of interest, on the corrosion of pure iron in acidic media. The study indicated these compounds as efficient corrosion inhibitors, suggesting potential industrial applications (Chetouani et al., 2005).
Catalysis in Transesterification
Derivatives of this compound were also used to enhance the catalyst lifetime in the transesterification reaction, a crucial process in biodiesel production. Samerjit et al. (2016) functionalized zeolite Y with different structures of the compound, significantly affecting the catalytic activity and basicity of the catalysts, thus influencing the transesterification reaction outcomes (Samerjit et al., 2016).
Properties
IUPAC Name |
N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-8-10(6-5-7-11-3)9(2)13(4)12-8/h11H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEQQDLYLMQKHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCCNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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